2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C13H7ClFN3O2 |
|---|---|
Molecular Weight |
291.66 g/mol |
IUPAC Name |
2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C13H7ClFN3O2/c14-9-3-2-7(15)6-8(9)10-11(12(19)20)18-5-1-4-16-13(18)17-10/h1-6H,(H,19,20) |
InChI Key |
KDPXPAFGJMEODU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=C(C=CC(=C3)F)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
DBU-Catalyzed Cyclization
A green chemistry approach employs 1,8-diazabicycloundec-7-ene (DBU) as a catalyst in aqueous ethanol. Substituted 2-aminopyridines react with phenacyl bromides under mild conditions (room temperature, 1–2 hours) to form 2-arylimidazo[1,2-a]pyridines. Key parameters include:
| Parameter | Value/Range | Yield (%) | Source |
|---|---|---|---|
| Catalyst (DBU) | 1–2 mol% | 65–94 | |
| Solvent System | EtOH/H₂O (1:1 v/v) | – | |
| Reaction Time | 1–2 hours | – | |
| Atom Economy | 66.25–73.41% | – |
This method demonstrates broad substrate tolerance, including halogenated phenacyl bromides, which aligns with the chloro-fluorophenyl substitution pattern in the target compound.
Iodine-Catalyzed Aqueous Synthesis
An alternative approach uses iodine (I₂) as a catalyst in micellar or "on-water" systems. Substituted 2-aminopyridines and acetophenone derivatives undergo cyclization in aqueous media, producing 2-arylimidazo[1,2-a]pyridines with comparable efficiency:
| Parameter | Value/Range | Yield (%) | Source |
|---|---|---|---|
| Catalyst (I₂) | 0.3 mmol per 1 mmol substrate | 65–85 | |
| Solvent System | H₂O/EtOAc (micellar) | – | |
| Reaction Time | 5–10 hours | – |
This method avoids organic solvents and enables multigram-scale synthesis, though yields are slightly lower than DBU-mediated protocols.
Functionalization of the Phenyl Ring
The 2-chloro-5-fluorophenyl group is introduced either via pre-functionalized phenacyl bromides or post-cyclization halogenation.
Pre-Functionalized Phenacyl Bromides
The phenacyl bromide precursor is synthesized with the desired chloro-fluoro substitution pattern. For example, 2-chloro-5-fluorobenzaldehyde undergoes bromination to form the corresponding phenacyl bromide, which is then used in cyclization reactions.
Post-Cyclization Halogenation
Ultrasound-assisted iodination (e.g., using I₂/TBHP) can modify the imidazo[1,2-a]pyrimidine core, though this method primarily targets the C3 position. For chloro-fluoro substitution, direct electrophilic aromatic substitution (e.g., Cl₂ or F₂) on the phenyl ring may be employed, though steric hindrance and regioselectivity challenges are anticipated.
Carboxylic Acid Derivatization
The carboxylic acid moiety is typically introduced via hydrolysis of an ester precursor. Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (CAS 1426521-30-3) serves as a key intermediate:
Ester Hydrolysis
| Parameter | Value/Range | Yield (%) | Source |
|---|---|---|---|
| Base | LiOH or NaOH | 85–95 | |
| Solvent | THF/H₂O (1:1 v/v) | – | |
| Temperature | 60–80°C | – |
The reaction proceeds under basic conditions, with the ester group hydrolyzed to the carboxylic acid. Purity is confirmed via ¹H NMR and HPLC.
Comparative Analysis of Synthesis Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| DBU-Catalyzed | High atom economy, green solvent | Limited to small-scale runs | 65–94 |
| Iodine-Catalyzed | Scalable, aqueous conditions | Moderate yields | 65–85 |
| Ester Hydrolysis | High purity, straightforward | Requires precursor synthesis | 85–95 |
Challenges and Optimization Strategies
Regioselectivity Control
The imidazo[1,2-a]pyrimidine cyclization requires precise control to avoid positional isomers. DBU’s steric hindrance favors regioselective cyclization at the C2 position.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-A]pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid exhibits significant potential as an inhibitor of specific kinases involved in cancer pathways. This compound has been shown to interact with various cancer cell lines, demonstrating antitumor efficacy.
Case Study: Kinase Inhibition
In a study assessing the compound's inhibitory effects on specific kinases, it was found to inhibit cell proliferation in several human tumor cell lines. The mean growth inhibition (GI50) values were reported to be promising, indicating its potential as a therapeutic agent against cancer.
Drug Development
The unique structural features of this compound make it suitable for further development as a pharmaceutical agent. Its ability to modulate kinase activity suggests that it could be developed into targeted therapies for various malignancies.
Drug-Like Properties
Evaluation of the drug-like properties using tools such as SwissADME has shown that the compound possesses favorable characteristics for oral bioavailability and metabolic stability.
Synthetic Pathways
The synthesis of 2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing precursors that contain both imidazole and pyrimidine moieties.
- Functionalization : Introducing the chloro and fluorine substituents through electrophilic aromatic substitution reactions.
These synthetic pathways require careful control of reaction conditions to ensure high yields and purity of the final product.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as inflammation and cell proliferation. The compound’s effects are mediated through its binding to active sites on target proteins, thereby altering their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of imidazo-fused pyrimidine/pyridine carboxylic acids. Below is a detailed comparison with three structurally related compounds:
3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic Acid
- Core Structure : Thiazole ring fused to a pyrimidine.
- Substituents : 3-Chlorophenyl at position 3.
- Molecular Formula : C₁₀H₇ClN₂O₂S.
- Molar Mass : 254.69 g/mol.
- Key Differences :
6-(2-Cyanoethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid
- Core Structure : Imidazo[1,2-a]pyridine.
- Substituents: 2-Cyanoethyl group at position 4.
- Molecular Formula : C₁₁H₁₀N₃O₂.
- Molar Mass : 231.22 g/mol.
- Key Differences: The pyridine core (vs. The cyanoethyl group introduces steric bulk and electron-withdrawing effects, which may influence solubility and target binding. Used in synthesizing kinase inhibitors, highlighting the role of substituent flexibility in drug design .
2-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic Acid
- Core Structure : Partially saturated imidazo[1,2-a]pyridine.
- Substituents : Difluoromethyl at position 2.
- Molecular Formula : C₉H₁₀F₂N₂O₂.
- Molar Mass : 216.18 g/mol.
- Difluoromethyl group increases electronegativity and lipophilicity compared to the chloro-fluorophenyl group in the target compound. Applications include antiviral research, emphasizing the impact of fluorine substitution on bioactivity .
Structural and Functional Analysis
Substituent Effects
- Halogenation : The 2-chloro-5-fluorophenyl group in the target compound introduces both steric and electronic effects. Fluorine’s strong electronegativity enhances membrane permeability, while chlorine provides moderate hydrophobicity.
- Carboxylic Acid : Common to all analogs, this group enables salt formation (improving solubility) and interaction with biological targets via hydrogen bonding.
Physicochemical Properties
Biological Activity
2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure, characterized by the presence of chlorine and fluorine substituents on the phenyl ring, enhances its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C13H7ClFN3O2
- Molecular Weight : 291.66 g/mol
- IUPAC Name : 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid
The biological activity of 2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid is primarily attributed to its ability to inhibit specific kinases involved in cancer pathways. The compound exerts its effects by binding to active sites on target proteins, thereby modulating cellular processes such as inflammation and cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated the compound's potential anticancer properties. For instance, it has been shown to inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range. This suggests a potent mechanism of action that could be further explored for developing new cancer therapeutics .
Case Study: Inhibition of L1210 Cells
A series of experiments evaluated the cytotoxic effects of various imidazo[1,2-a]pyrimidine derivatives, including our compound of interest. The results indicated that:
- IC50 Values : The compound exhibited significant inhibition at concentrations as low as 10 nM.
- Mechanism : The growth inhibition was reversible by thymidine addition, indicating a mechanism involving nucleotide release and subsequent DNA synthesis interference .
Antimicrobial Activity
In addition to its anticancer effects, 2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid has been investigated for its antimicrobial properties. Preliminary studies suggest that it may act against a range of bacterial pathogens.
Antimicrobial Efficacy Evaluation
The compound was tested against several Gram-positive and Gram-negative bacteria:
- Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli.
- Results : The compound demonstrated broad-spectrum activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against resistant strains .
Structure-Activity Relationship (SAR)
The presence of halogen atoms (chlorine and fluorine) in the structure significantly influences the lipophilicity and bioavailability of the compound. Research indicates that modifications in the imidazo-pyrimidine core can alter biological activity:
| Substituent | Biological Activity | Observed Effect |
|---|---|---|
| Chlorine | Increased potency | Enhanced binding affinity to target kinases |
| Fluorine | Improved solubility | Greater cellular uptake |
Q & A
Q. What are the common synthetic routes for 2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid?
The compound is typically synthesized via cyclization of 2-aminopyrimidine derivatives with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. Reaction conditions (e.g., temperature, solvent) and purification steps (e.g., recrystallization, column chromatography) are critical for optimizing yield and purity. Alternative precursors, such as halogenated phenylboronic acids, may be used in multi-component reactions (MCRs) to introduce substituents at specific positions .
Q. How is this compound characterized in academic research?
Spectroscopic methods include:
- ¹H/¹³C NMR : To confirm the fused bicyclic structure and substituent positions.
- Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or HRMS).
- IR spectroscopy : To identify carboxylic acid functional groups (C=O stretch at ~1700 cm⁻¹). Computational tools like PubChem provide validated InChI keys and SMILES strings for structural validation .
Q. What are the primary research applications of this compound?
It serves as a key intermediate in medicinal chemistry for developing:
- Antimicrobial agents : Structural analogs inhibit bacterial enzymes (e.g., DNA gyrase).
- Anticancer agents : Derivatives target kinase signaling pathways.
- Antivirals : Imidazo[1,2-a]pyrimidine cores are explored as HIV-1 integrase inhibitors .
Advanced Research Questions
Q. How does the Dimroth rearrangement influence synthetic outcomes for imidazo[1,2-a]pyrimidine derivatives?
During hydrolysis or amidation steps, the Dimroth rearrangement can lead to isomerization, converting 2-carboxylic acid derivatives into 3-carboxylic acid analogs. This rearrangement is solvent- and pH-dependent, requiring careful monitoring via 2D NMR (e.g., NOESY, HMBC) to distinguish between structural isomers. Isotopic labeling (¹⁵N/¹⁴N) is recommended to track nitrogen migration in the bicyclic system .
Q. How can low yields in catalyst-free MCRs for this compound be addressed?
Catalyst-free MCRs using boronic acids (e.g., 4-methoxyphenylboronic acid) often suffer from side reactions (e.g., decarboxylation). Optimization strategies include:
Q. What computational approaches predict the pharmacokinetic properties of this compound?
Key parameters include:
- LogP : Calculated using software like ChemAxon to assess lipophilicity (target range: 1–3).
- Polar surface area (PSA) : Predicts membrane permeability (ideal PSA < 140 Ų).
- Hydrogen bond donors/acceptors : Evaluates solubility and bioavailability (e.g., ≤5 donors, ≤10 acceptors). Molecular dynamics (MD) simulations further model interactions with biological targets .
Q. How can spectral data contradictions from different synthesis batches be resolved?
Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or polymorphic forms. Resolution methods include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
